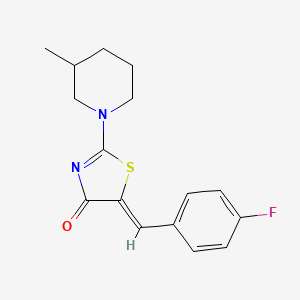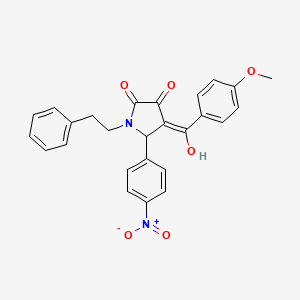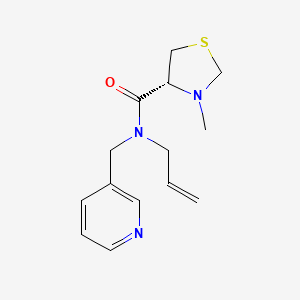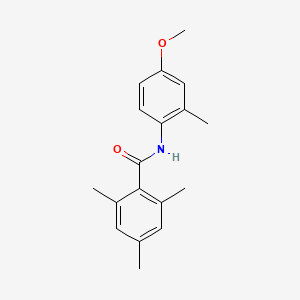![molecular formula C14H21N3OS B5495638 4-{[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]methyl}thiomorpholine](/img/structure/B5495638.png)
4-{[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]methyl}thiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]methyl}thiomorpholine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound is a thiomorpholine derivative that exhibits promising pharmacological properties, making it a potential candidate for the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 4-{[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]methyl}thiomorpholine is not fully understood. However, it is believed that the compound exerts its pharmacological effects by inhibiting the activity of specific enzymes and receptors. For example, it has been shown to inhibit the activity of histone deacetylases, which play a critical role in the regulation of gene expression. Additionally, it has been demonstrated to bind to the cannabinoid receptor CB1, which is involved in the regulation of pain and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]methyl}thiomorpholine are diverse and depend on the specific target enzyme or receptor. Some of the reported effects include inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. Additionally, it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-{[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]methyl}thiomorpholine in lab experiments is its potent inhibitory activity against various enzymes and receptors. This makes it a valuable tool for studying the role of specific targets in disease pathogenesis. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on 4-{[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]methyl}thiomorpholine. One area of interest is the development of more efficient synthesis methods that can yield higher purity and yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and identify its specific targets. Finally, more research is needed to evaluate the safety and efficacy of this compound in animal models and clinical trials, with the goal of developing it into a viable therapeutic agent for the treatment of various diseases.
Synthesemethoden
The synthesis of 4-{[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]methyl}thiomorpholine involves the reaction of pyrazine-2-carboxaldehyde with (2R,5S)-5-(hydroxymethyl)tetrahydrofuran-2-methanol in the presence of a thiol reagent. The reaction proceeds through a multi-step process, involving the formation of an imine intermediate, which is then reduced to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 4-{[(2R,5S)-5-(pyrazin-2-ylmethyl)tetrahydrofuran-2-yl]methyl}thiomorpholine is primarily focused on drug development. This compound exhibits potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the treatment of diseases such as cancer, inflammation, and neurological disorders. Several studies have demonstrated the effectiveness of this compound in inhibiting the growth of cancer cells and reducing inflammation in animal models.
Eigenschaften
IUPAC Name |
4-(2-pyrazin-2-yloxyhex-5-enyl)thiomorpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-2-3-4-13(12-17-7-9-19-10-8-17)18-14-11-15-5-6-16-14/h2,5-6,11,13H,1,3-4,7-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMCGRLBIRZWJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CN1CCSCC1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Pyrazin-2-yloxy)hex-5-EN-1-YL]thiomorpholine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxy-1-methylethyl)-1-[(4-methoxy-3-methylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5495566.png)
![N-{1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B5495585.png)
![2-azepan-1-yl-N-[(2-chloropyridin-3-yl)methyl]-N-methyl-2-oxoacetamide](/img/structure/B5495588.png)
![N-(5-bromo-2-pyridinyl)-2-[4-(2-pyridinyl)-1-piperazinyl]acetamide](/img/structure/B5495593.png)
![2-amino-4-(3-bromophenyl)-5-hydroxy-10-methyl-8-oxo-4H,8H-pyrano[2,3-f]chromene-3-carbonitrile](/img/structure/B5495596.png)
![1-({4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)cyclopropanecarboxamide](/img/structure/B5495597.png)

![4-{[4-(benzyloxy)-1-piperidinyl]carbonyl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B5495606.png)
![7-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5495612.png)


![N-[1-(4-methoxy-3-methylphenyl)propyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5495646.png)

![2-({methyl[2-(1H-pyrazol-4-yl)ethyl]amino}sulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5495657.png)